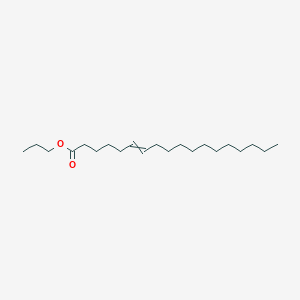![molecular formula C5H9N5OS B14670078 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol CAS No. 41817-87-2](/img/structure/B14670078.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol is a chemical compound with the molecular formula C5H10N4OS It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure
Vorbereitungsmethoden
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in cancer therapy.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the target enzymes and the biological context.
Vergleich Mit ähnlichen Verbindungen
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol can be compared with other similar compounds, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of the sulfanyl group, which affects its chemical properties and applications.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: The presence of a methyl group on the phenyl ring further modifies its properties.
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxyethanol: This compound has an ethoxy group instead of the sulfanyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
41817-87-2 |
|---|---|
Molekularformel |
C5H9N5OS |
Molekulargewicht |
187.23 g/mol |
IUPAC-Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C5H9N5OS/c6-3-8-4(7)10-5(9-3)12-2-1-11/h11H,1-2H2,(H4,6,7,8,9,10) |
InChI-Schlüssel |
JWFPOAQPCRIGMH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC1=NC(=NC(=N1)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


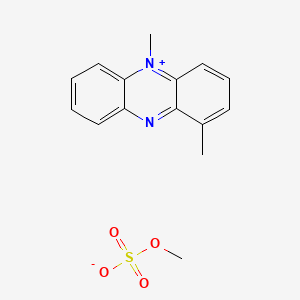
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
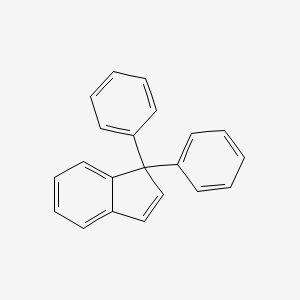

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
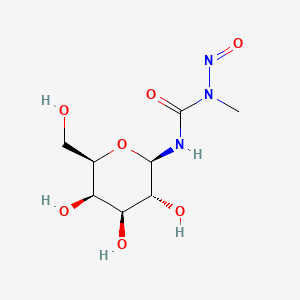
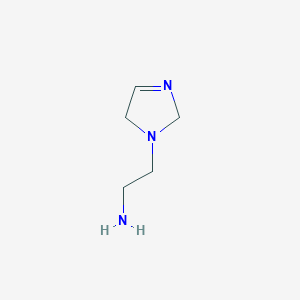
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
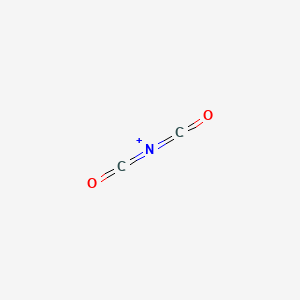
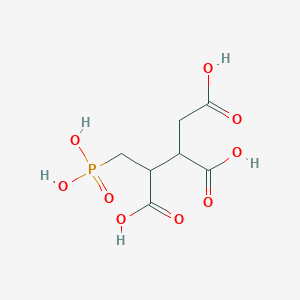
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
